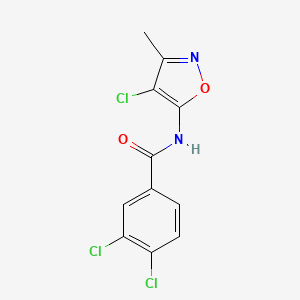

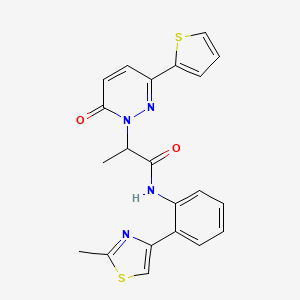

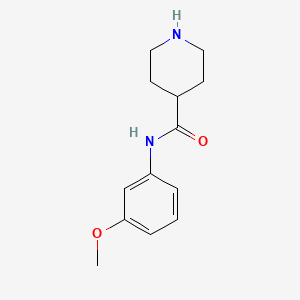

![molecular formula C25H18FN3O2 B2543645 ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-01-7](/img/structure/B2543645.png)

ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, also known as EF-24, is a synthetic compound that has been studied extensively for its potential therapeutic applications. EF-24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, a compound found in turmeric with known anti-inflammatory and antioxidant properties. EF-24 has been shown to have a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.

Aplicaciones Científicas De Investigación

Synthetic Applications in Heterocyclic Chemistry

The use of similar compounds in synthetic organic chemistry, particularly in the construction of complex heterocycles, is well-documented. For instance, derivatives of pyrazoloquinolines have been used as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating their utility in creating novel chemical structures with potential biological activity (Allin et al., 2005).

Applications in Corrosion Inhibition

Compounds structurally related to ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate have been investigated for their corrosion inhibition properties. For example, pyranpyrazole derivatives have shown high efficiency in preventing corrosion on mild steel in acidic conditions, indicating their potential industrial applications in metal protection and maintenance (Dohare et al., 2017).

Photophysical Properties for OLED Applications

Organic light-emitting diode (OLED) technology has also benefited from the incorporation of pyrazoloquinoline derivatives. These compounds serve as luminescent materials, providing insights into the design of devices with improved efficiency and color purity. The research on variously substituted pyrazoloquinolines highlights their role in enhancing the electroluminescence and performance of OLEDs (T. and et al., 2001).

Biomedical Research: Anticancer Activity

In the biomedical field, quinoline derivatives have been explored for their anticancer properties. A series of pyrazoloquinoline-based compounds have been synthesized and evaluated for their ability to inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and cell division. These studies indicate potential therapeutic applications for quinoline derivatives in cancer treatment (Alam et al., 2016).

Development of Fluorescent Probes

Finally, the design and synthesis of fluorescent probes utilizing heteroatom-containing quinoline derivatives demonstrate their applicability in sensing technologies. These compounds exhibit aggregation-induced emission (AIE) characteristics, making them suitable for the development of sensitive and selective sensors for various analytical applications (Yang et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQVWECSFVXWLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

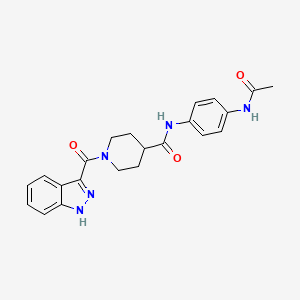

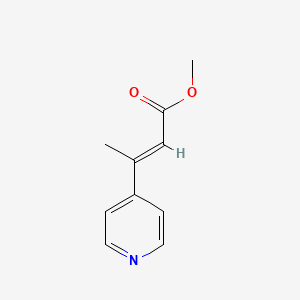

![3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2543564.png)

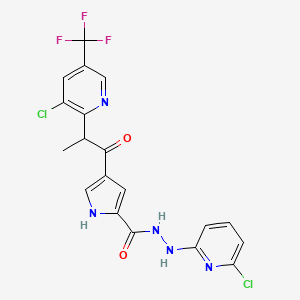

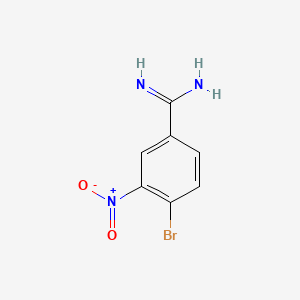

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)

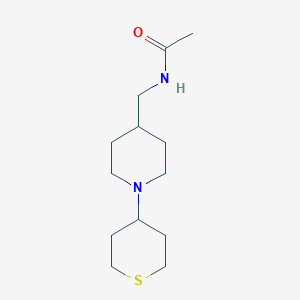

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

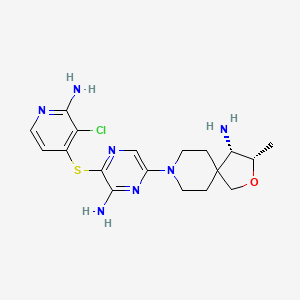

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)